molecular formula C12H12FN5O2S B2954648 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 869067-63-0

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No. B2954648
CAS RN: 869067-63-0
M. Wt: 309.32
InChI Key: SSTNLNDJINSDPZ-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . It also has an amine (-NH2) and a sulfanyl (-SH) group attached to the triazine ring, and an acetamide group attached to a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its constituent groups around the 1,2,4-triazine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For example, the amine and sulfanyl groups might be involved in nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups and the overall shape and size of the molecule .

Scientific Research Applications

Antimicrobial Applications

Several studies have focused on the synthesis and evaluation of triazine derivatives, including compounds structurally related to 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide, for their antimicrobial properties. These compounds have shown interesting activity against a range of bacterial strains, such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Abdulrahman S. Alharbi, N. A. Alshammari, 2019). This suggests the potential utility of these compounds in developing new antibacterial agents.

Antiviral Applications

Research into the antiviral activities of triazine derivatives, including those related to the compound , has demonstrated efficacy against the influenza A (H1N1) virus. Specifically, certain derivatives have exhibited high antiviral activity against the H1N1 strain, with effective concentrations showing promising selectivity indices (A. Demchenko et al., 2020). This highlights their potential as foundational structures for the development of new antiviral medications.

Structural and Spectroscopic Analysis

Advanced structural and spectroscopic analyses, including quantum chemical insight and molecular docking studies, have been applied to triazine derivatives to understand their molecular structure, interactions, and potential as anti-COVID-19 molecules. These studies provide a detailed understanding of the intermolecular interactions, drug-likeness properties, and the binding efficacy of such compounds against viral proteins, offering a pathway toward designing effective antiviral drugs (S. Mary et al., 2020).

Novel Synthesis Methods

Innovative synthesis methods have been developed for creating new derivatives of triazine, aiming to explore their biological activities further. These methods have led to the discovery of compounds with potential antibacterial, antifungal, and antiviral properties, expanding the scope of research and applications of these chemical structures in medicinal chemistry (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some 1,2,4-triazine derivatives have been found to exhibit a variety of biological activities such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .

Future Directions

Future research could explore the potential uses of this compound, particularly if it shows promising biological activity. Further studies could also investigate its synthesis and properties .

properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O2S/c1-7-11(20)18(14)12(17-16-7)21-6-10(19)15-9-5-3-2-4-8(9)13/h2-5H,6,14H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTNLNDJINSDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51086174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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